molecular formula C14H22N2 B13972657 1-Benzyl-6,6-dimethyl-piperidin-3-amine

1-Benzyl-6,6-dimethyl-piperidin-3-amine

Cat. No.: B13972657
M. Wt: 218.34 g/mol
InChI Key: SWLVJRPGACPDIT-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine is an organic compound with the molecular formula C14H21N. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This compound features a piperidine ring substituted with a phenylmethyl group and two methyl groups at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine typically involves the reaction of 3-piperidinone with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then subjected to reductive amination using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride in THF.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-1-(phenylmethyl)-3-piperidinamine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-6,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-14(2)9-8-13(15)11-16(14)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3

InChI Key

SWLVJRPGACPDIT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CN1CC2=CC=CC=C2)N)C

Origin of Product

United States

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